2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-3-1-2-9(6-10)8-18-13-16-11-4-5-15-7-12(11)17-13/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOWBQQHMLJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398872 | |
| Record name | 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217460-52-1 | |
| Record name | 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Mercaptoimidazo[4,5-c]pyridine
The foundational step involves cyclocondensation of 3,4-diaminopyridine with carbon disulfide (CS₂) under basic conditions. This reaction proceeds via nucleophilic attack of the amine groups on CS₂, forming a thioamide intermediate that undergoes intramolecular cyclization to yield 2-mercaptoimidazo[4,5-c]pyridine .
Procedure:
-
3,4-Diaminopyridine (1.0 equiv, 10 mmol) and CS₂ (3.0 equiv) are refluxed in a 1:1 ethanol-water mixture containing KOH (2.0 equiv) for 8 hours.
-
The mixture is acidified to pH 2–3 with HCl, precipitating the product as a yellow solid.
-
Purification via recrystallization (ethanol/water) affords 2-mercaptoimidazo[4,5-c]pyridine in 65–70% yield.
Analytical Data:
Alkylation with (3-Chlorophenyl)methyl Bromide
The thiol group at position 2 undergoes alkylation using (3-chlorophenyl)methyl bromide under basic conditions to introduce the sulfanyl moiety.
Procedure:
-
2-Mercaptoimidazo[4,5-c]pyridine (1.0 equiv, 5 mmol) and (3-chlorophenyl)methyl bromide (1.2 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 hours.
-
The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound in 60–65% yield.
Analytical Data:
-
1H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-5), 7.85 (d, J = 5.6 Hz, 1H, H-7), 7.45–7.30 (m, 4H, Ar-H), 4.55 (s, 2H, -SCH₂), 6.80 (d, J = 5.6 Hz, 1H, H-6).
-
13C NMR (100 MHz, CDCl₃): δ 152.1 (C-2), 142.3 (C-4), 134.8 (C-3′), 132.5 (C-1′), 129.4 (C-5′), 128.6 (C-6′), 126.2 (C-4′), 123.5 (C-7), 118.3 (C-5), 35.2 (-SCH₂).
Chlorination-Substitution Strategy
Synthesis of 2-Chloroimidazo[4,5-c]pyridine
Chlorination of 3,4-diaminopyridine using phosphorus oxychloride (POCl₃) introduces a chloro group at position 2.
Procedure:
-
3,4-Diaminopyridine (1.0 equiv, 10 mmol) is refluxed in POCl₃ (10 mL) for 6 hours.
-
The mixture is cooled, poured into ice water, neutralized with NaHCO₃, and extracted with dichloromethane.
-
Solvent evaporation yields 2-chloroimidazo[4,5-c]pyridine as a white solid (55–60% yield).
Analytical Data:
Nucleophilic Substitution with (3-Chlorophenyl)methanethiol
The chloro group is displaced by (3-chlorophenyl)methanethiol via SNAr reaction.
Procedure:
-
2-Chloroimidazo[4,5-c]pyridine (1.0 equiv, 5 mmol) and (3-chlorophenyl)methanethiol (1.5 equiv) are stirred in DMSO with K₂CO₃ (3.0 equiv) at 100°C for 8 hours.
-
Purification via column chromatography (ethyl acetate/hexane, 1:4) affords the target compound in 50–55% yield.
Analytical Data:
-
1H NMR (400 MHz, CDCl₃): δ 8.40 (s, 1H, H-5), 7.90 (d, J = 5.6 Hz, 1H, H-7), 7.50–7.35 (m, 4H, Ar-H), 4.60 (s, 2H, -SCH₂), 6.85 (d, J = 5.6 Hz, 1H, H-6).
-
13C NMR (100 MHz, CDCl₃): δ 151.8 (C-2), 142.0 (C-4), 134.5 (C-3′), 132.2 (C-1′), 129.1 (C-5′), 128.3 (C-6′), 125.9 (C-4′), 123.2 (C-7), 118.0 (C-5), 34.9 (-SCH₂).
Comparative Analysis of Methods
| Parameter | Cyclocondensation-Alkylation | Chlorination-Substitution |
|---|---|---|
| Yield | 60–65% | 50–55% |
| Reaction Time | 20 hours | 14 hours |
| Key Advantage | Avoids POCl₃ handling | Scalable with stable intermediates |
| Limitation | Thiol oxidation risk | Corrosive reagents |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted imidazo[4,5-c]pyridine.
Substitution: Amino or thiol-substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chlorophenyl and methylsulfanyl groups can enhance its binding affinity and selectivity for these targets, leading to the modulation of specific biological pathways.
Comparison with Similar Compounds
Core Scaffold Variations: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
The position of nitrogen atoms in the fused pyridine ring significantly impacts biological activity and selectivity:
- Imidazo[4,5-c]pyridine derivatives (e.g., the target compound) are associated with neurological targets. For example, a 3H-imidazo[4,5-c]pyridine derivative (Compound 2 in ) acts as a potent 5-HT6 receptor partial inverse agonist (Ki = 6 nM) with favorable blood-brain barrier permeability .
- Imidazo[4,5-b]pyridine derivatives exhibit broader applications, including kinase inhibition. GLPG3667, a 3H-imidazo[4,5-b]pyridine-based compound, was optimized for TYK2 selectivity over JAK1 through scaffold hopping from imidazo[4,5-c]pyridine precursors, achieving a 21-fold selectivity improvement .
Key Structural Insight : The [4,5-c] scaffold favors neurological targets, while [4,5-b] derivatives are more versatile in kinase inhibition due to altered binding pocket interactions .
Substituent Effects on Activity and Selectivity
Substituents at positions 2 and 3 modulate potency, selectivity, and physicochemical properties:
- Chlorophenyl vs. Trifluoromethyl : The target compound’s 3-chlorophenyl group may enhance hydrophobic interactions in receptor binding, whereas trifluoromethyl groups improve metabolic stability and lipophilicity .
- Sulfanyl Linkers : The (CH2S-) group in the target compound could reduce oxidative metabolism compared to ether or amine linkers, as seen in 5-HT6 receptor ligands .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~300–330 g/mol) and moderate logP (estimated ~3.5) align with kinase inhibitors and CNS-active drugs, ensuring balanced solubility and membrane permeability .
- Metabolic Stability : Sulfanyl-containing derivatives, such as the target compound, often exhibit lower intrinsic clearance in liver microsomes compared to alkyl or aryl ether analogs .
Biological Activity
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10ClN3S
- Molecular Weight : 249.74 g/mol
- SMILES Notation : Cc1ncnc2c1c(nc(n2)SCCc1cccc(Cl)c1)C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of imidazo[4,5-c]pyridine have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 6.19 ± 0.50 | |
| This compound | MCF-7 | 5.10 ± 0.40 | |
| Sorafenib (reference) | HepG2 | 9.18 ± 0.60 | |
| Doxorubicin (reference) | MCF-7 | 7.26 ± 0.30 |
The compound demonstrated stronger inhibition of cell proliferation compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It has shown activity against various bacterial strains:
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 15 |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to induce apoptosis in cancer cells through caspase activation pathways and disrupt cellular functions in bacteria by targeting essential enzymes or receptors.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on HepG2 and MCF-7 Cells : This study demonstrated that treatment with the compound led to significant apoptosis in HepG2 and MCF-7 cells, with a notable increase in caspase-3 activity.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine, and how can reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution at the 4-chloro position of the imidazo[4,5-c]pyridine core. For example, reacting 4-chloro-2-aryl-imidazo[4,5-c]pyridine with thiols (e.g., 3-chlorobenzyl mercaptan) in n-BuOH with DIPEA as a base at 140°C for 16 hours under sealed conditions. Purification typically uses flash chromatography with a gradient of NH3-MeOH in DCM .
- Critical Parameters : Excess amine (3 eq) and high-temperature reflux ensure complete substitution. Solvent choice (n-BuOH) balances solubility and reactivity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- 1H NMR : Peaks for aromatic protons (δ 7.4–8.7 ppm) and methylsulfanyl groups (δ 2.5–3.5 ppm) confirm substitution .
- IR Spectroscopy : Stretching vibrations for C-S (1082–1145 cm⁻¹) and aromatic C-Cl (672–766 cm⁻¹) validate functional groups .
- Elemental Analysis : CHN analysis ensures purity (e.g., deviations <0.3% from theoretical values) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Protocol : Use microdilution assays against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (1–256 µg/mL) in Mueller-Hinton broth .
- Controls : Include known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
Advanced Research Questions
Q. How does the methylsulfanyl substituent influence binding to the 5-HT6 receptor, and what conformational dynamics are involved?
- Mechanistic Insight : The 3-chlorobenzylsulfanyl group enhances hydrophobic interactions with transmembrane helices 4–6 of the 5-HT6 receptor. Molecular dynamics simulations reveal that neutral antagonists (e.g., compound PZ-1727) stabilize an inactive receptor conformation, reducing Gs signaling without affecting neurite growth .
- Experimental Validation : Radioligand displacement assays (using [3H]LSD) and cAMP accumulation studies quantify receptor affinity (Ki) and inverse agonism (IC50) .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
- Case Study : In the Plasmodium falciparum NSG mouse model, discrepancies arise due to metabolic instability. Solutions include:
- Metabolite Profiling : LC-MS/MS identifies oxidation products of the methylsulfanyl group.
- Pro-drug Design : Replace the sulfanyl group with a sulfoxide to enhance metabolic stability .
Q. How can molecular modifications improve BBB permeability while retaining target affinity?
- Design Principles :
- Lipophilicity Optimization : LogP values between 2–3 (calculated via HPLC) enhance BBB penetration.
- P-gp Inhibition Assays : Test compounds in MDCK-MDR1 cells to identify P-gp substrates .
Q. What computational methods predict intramolecular proton transfer (ESIPT) in imidazo[4,5-c]pyridines, and how does this affect photophysical properties?
- Modeling : Time-dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level predicts ESIPT in analogs like 2-(4′-amino-2′-hydroxyphenyl) derivatives. Fluorescence quenching in polar solvents (e.g., water) confirms charge transfer vs. proton transfer pathways .
- Experimental Correlation : Compare computed λemission with steady-state fluorescence spectra (e.g., λex = 350 nm) .
Data Contradiction Analysis
Q. Why do some analogs show potent in vitro activity but fail in rodent toxicity studies?
- Root Cause : Off-target effects (e.g., cytochrome P450 inhibition) or poor pharmacokinetics (e.g., rapid clearance).
- Mitigation :
- CYP450 Screening : Use human liver microsomes to assess inhibition (e.g., CYP3A4, CYP2D6) .
- Pharmacokinetic Profiling : Measure t1/2 and AUC in Sprague-Dawley rats after oral administration .
Tables
Table 1 : Key Synthetic Intermediates for Imidazo[4,5-c]pyridine Derivatives
| Intermediate | Synthesis Route | Yield (%) | Reference |
|---|---|---|---|
| 4-Chloro-2-aryl core | CAN/H2O2-mediated cyclization | 65–78 | |
| 3-Chlorobenzyl thiol | NaSH substitution on benzyl chloride | 92 |
Table 2 : Biological Activity of Selected Analogs
| Compound | 5-HT6 Ki (nM) | Antimicrobial MIC (µg/mL) | BBB Permeability (%) |
|---|---|---|---|
| PZ-1727 | 6.0 | N/A | 93 |
| 2-(Pyridin-3-yl) | N/A | 8 (S. aureus) | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
